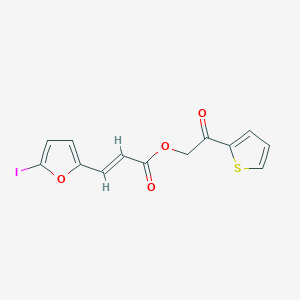
(2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a chemical compound that has been extensively studied in scientific research. It is a synthetic molecule that has shown potential in various applications, including medicinal chemistry and material science.
作用機序
The mechanism of action of (2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and tubulin. Furthermore, it has been reported to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been reported to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been reported to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using (2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate in lab experiments include its high solubility, thermal stability, and electrical conductivity. Furthermore, it has been reported to have low toxicity, making it a safe compound to work with. However, the limitations of using this compound include its high cost and the complexity of its synthesis method.
将来の方向性
There are several future directions for the research of (2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate. In medicinal chemistry, further studies could be conducted to investigate its potential as a treatment for various diseases, including cancer and inflammation. Furthermore, its mechanism of action could be further elucidated to better understand its effects on cancer cells.
In material science, future research could focus on the development of organic electronic devices using (2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate as a building block. Furthermore, its properties could be further optimized for specific applications, such as in the development of flexible and wearable electronics.
In conclusion, (2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method has been optimized for high yield and purity, and it has been reported to have various biochemical and physiological effects. Future research could focus on further elucidating its mechanism of action and optimizing its properties for specific applications.
合成法
The synthesis of (2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 5-iodofurfural in the presence of a catalyst to obtain the final compound. This synthesis method has been reported in various scientific publications and has been optimized for high yield and purity.
科学的研究の応用
(2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has shown potential in various scientific research applications. In medicinal chemistry, it has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been reported to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
In material science, (2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has been studied for its potential as a building block for organic electronic materials. It has been reported to have good solubility, thermal stability, and electrical conductivity, making it a promising candidate for the development of organic electronic devices.
特性
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO4S/c14-12-5-3-9(18-12)4-6-13(16)17-8-10(15)11-2-1-7-19-11/h1-7H,8H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQHSFUCVHUTFY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)COC(=O)C=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)COC(=O)/C=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-2-thiophen-2-ylethyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)
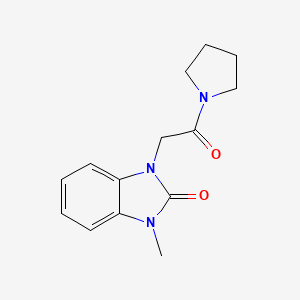
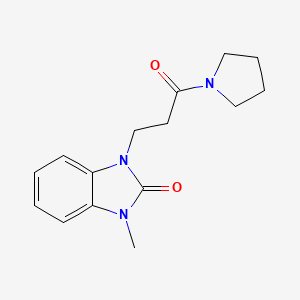
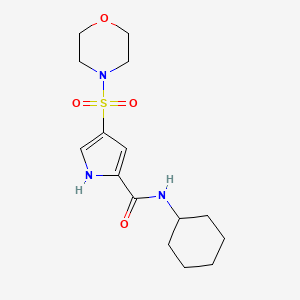
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
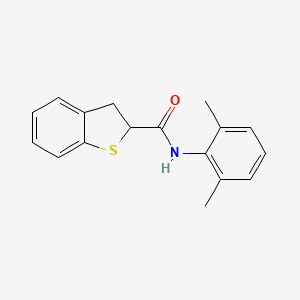
![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)